N-Ethyl-N-(2-hydroxyethyl)nitrosamine

Description

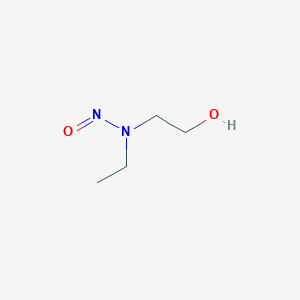

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N-(2-hydroxyethyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-2-6(5-8)3-4-7/h7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQBPUIXFDQDRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40157062 |

Source

|

| Record name | N-Ethyl-N-hydroxyethylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [TCI America MSDS] |

Source

|

| Record name | N-Ethyl-N-hydroxyethylnitrosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000906 [mmHg] |

Source

|

| Record name | N-Ethyl-N-hydroxyethylnitrosamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13147-25-6 |

Source

|

| Record name | 2-(Ethylnitrosoamino)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13147-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-hydroxyethylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-hydroxyethylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40157062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl(nitroso)amino]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-(2-HYDROXYETHYL)NITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB5Z268XDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

EHEN chemical structure and synthesis

An In-depth Technical Guide to N-Ethyl-N-hydroxyethanamine (DEHA)

Introduction

N-ethyl-N-hydroxyethanamine, more commonly known as N,N-diethylhydroxylamine (DEHA), is a versatile organic compound with significant applications across various scientific and industrial fields. This guide provides a comprehensive overview of its chemical structure, synthesis, and mechanisms of action, tailored for researchers, scientists, and drug development professionals. While the acronym "EHEN" was specified, the predominant and scientifically recognized compound corresponding to the provided chemical names is DEHA.

DEHA is recognized for its potent free-radical scavenging and antioxidant properties, making it a subject of interest in contexts ranging from industrial process stabilization to potential therapeutic applications. It serves as a highly efficient polymerization inhibitor, an oxygen scavenger in water treatment, and a color stabilizer in photographic processes.[1] Its ability to mitigate oxidative stress also suggests its potential relevance in biological systems.

Chemical Structure and Properties

DEHA is a colorless to light yellow liquid with a characteristic amine-like odor.[2][3] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol |

| CAS Number | 3710-84-7 |

| Boiling Point | 125-130 °C[2][3] |

| Melting Point | -25 °C[3] |

| Density | 0.867 g/mL at 25 °C |

| Refractive Index | 1.4195 at 20 °C[3] |

| Solubility | Soluble in water, ethanol, ether, chloroform, and benzene[2] |

Synthesis of N,N-Diethylhydroxylamine (DEHA)

The synthesis of DEHA can be achieved through several routes, with the most common being the oxidation of triethylamine or diethylamine.

Method 1: Triethylamine Oxidation and Decomposition

This method involves the oxidation of triethylamine using a peroxide, followed by the thermal decomposition of the resulting intermediate.

Experimental Protocol:

-

In a steel alloy autoclave, combine purified triethylamine (6.3 mL, 4.3 mmol) and 30% hydrogen peroxide (10 mL, 0.1 mol) with water.[2]

-

Seal the autoclave, ensuring the filling capacity is at 90% (1.4 MPa).[2]

-

Place the autoclave in an oven and heat at a temperature ranging from 20 °C to 120 °C.[2] A turning point in the reaction is typically observed at 120 °C.[2]

-

After 5 days, cool the autoclave and carefully collect the resulting solution.[2]

-

The product can be identified and analyzed using gas chromatography-mass spectroscopy (GC-MS).[2]

A variation of this method involves the use of a solid acid catalyst containing polyoxometalate in a fixed-bed reactor. A mixed aqueous solution of triethylamine, acetic acid, and hydrogen peroxide is passed through the reactor at 40-60 °C. The resulting product then undergoes decomposition in a separate reactor at 100-120 °C to yield DEHA.[3]

Method 2: Diethylamine Oxidation

This approach involves the direct oxidation of diethylamine to form DEHA.

Experimental Protocol:

-

Charge a reactor with 2 mL of diethylamine and 75 mg of a glycerol-stabilized nano-TiO₂ catalyst.[4]

-

Heat the suspension to 30-40 °C with continuous reflux and stirring.[4]

-

Slowly add dilute hydrogen peroxide (30% by weight) via a syringe over 45 minutes.[4]

-

After the addition is complete, cool the solution.

-

Dehydrate the product using calcium chloride.[4]

-

The final product can be quantified using gas chromatography with a flame ionization detector (GC-FID).[4]

A patent describes a process for the synthesis of N,N-dialkyl-hydroxylamines using a titanium-silicalite catalyst. In this process for DEHA, diethylamine is reacted with hydrogen peroxide in the presence of the catalyst. This method has been reported to achieve a conversion of 51.5% with a selectivity to N,N-diethyl-hydroxylamine of 95.5%. The yield of DEHA based on hydrogen peroxide was 87.1%.

Quantitative Data on Synthesis

The yield and purity of DEHA are dependent on the synthesis method and reaction conditions. The following table summarizes available data.

| Synthesis Method | Reactants | Catalyst/Conditions | Yield | Purity/Selectivity | Reference |

| Triethylamine Oxidation | Triethylamine, Hydrogen Peroxide | Steel autoclave, 20-120 °C, 5 days | Not specified | Product identified by GC-MS | [2] |

| Triethylamine Oxidative Cracking | Triethylamine, Hydrogen Peroxide | Tubular reactor, 100-200 °C, 1-2 atm | Higher yield at injection rate of 5.74-34.5 g/min | Improved clarity of product | [5] |

| Diethylamine Oxidation | Diethylamine, Hydrogen Peroxide | Glycerol-stabilized nano-TiO₂, 35 °C, 45 min | High | Maximum purity at 75 mg of catalyst | [4] |

| Diethylamine Oxidation | Diethylamine, Hydrogen Peroxide | Titanium-silicalite | 87.1% (based on H₂O₂) | 95.5% selectivity | |

| Peroxyacetic Acid Method | Triethylamine, Peroxyacetic Acid | Solid-loaded heteropolyacid | Up to 84.41% | High selectivity | [6] |

Mechanism of Action: Free-Radical Scavenging

DEHA is a potent free-radical scavenger. Its primary mechanism of antioxidant activity involves the donation of a hydrogen atom from its hydroxyl group to a free radical, thereby neutralizing the reactive species.

The reaction with hydroxyl radicals (•OH), a highly reactive oxygen species, is particularly significant. Studies have shown that •OH radicals oxidize DEHA through hydrogen abstraction from the hydroxyl group, leading to the formation of a transient diethylnitroxide radical ((C₂H₅)₂NO•).[2] This process is depicted in the diagram below.

Caption: Free-radical scavenging mechanism of DEHA.

Inhibition of Lipid Peroxidation

DEHA's antioxidant properties extend to the inhibition of lipid peroxidation, a critical process in cellular damage. Lipid peroxidation is a chain reaction initiated by free radicals that attack polyunsaturated fatty acids in cell membranes, leading to cellular dysfunction.

DEHA can interrupt this chain reaction by scavenging the lipid peroxyl radicals (LOO•) that propagate the process. By donating a hydrogen atom to the peroxyl radical, DEHA terminates the chain reaction and prevents further damage to lipids. This protective mechanism is crucial in mitigating oxidative stress-related pathologies.

References

- 1. N,N-DIETHYLHYDROXYLAMINE (DEHA) - Ataman Kimya [atamanchemicals.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. ijirset.com [ijirset.com]

- 5. CN112375011A - Preparation method of N, N-diethylhydroxylamine - Google Patents [patents.google.com]

- 6. CN109096143A - Method for synthesizing diethylhydroxylamine by adopting peroxyacetic acid - Google Patents [patents.google.com]

N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NENHA) is a potent genotoxic carcinogen belonging to the N-nitrosamine class of compounds. Its carcinogenic activity is contingent upon metabolic activation to reactive electrophilic intermediates that subsequently form covalent bonds with cellular macromolecules, most critically DNA. This guide provides an in-depth exploration of the core mechanism of action of NENHA, detailing its metabolic activation, DNA adduct formation, and the downstream cellular consequences. This document synthesizes available preclinical data, outlines relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in toxicology, oncology, and drug development.

Introduction

N-nitrosamines are a class of chemical carcinogens found in a variety of environmental sources, including tobacco smoke, certain foods, and as contaminants in some industrial and pharmaceutical products. This compound (NENHA), also known as Ethylethanolnitrosamine (EHEN), is a member of this class that has been demonstrated to be a potent carcinogen in animal models, primarily inducing renal and liver tumors.[1] Understanding the mechanism by which NENHA initiates and promotes carcinogenesis is crucial for risk assessment and the development of potential preventative and therapeutic strategies.

The carcinogenic potential of NENHA, like other nitrosamines, is not inherent to the parent molecule but is a consequence of its metabolic bioactivation. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the relatively inert NENHA into highly reactive electrophilic species capable of alkylating nucleophilic sites on DNA. These DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in mutations and the initiation of cancer.

This technical guide will provide a detailed overview of the current understanding of NENHA's mechanism of action, with a focus on its metabolic pathways, the formation of DNA adducts, and the cellular responses to this damage.

Metabolic Activation of NENHA

The genotoxicity of NENHA is dependent on its metabolic conversion to reactive intermediates. This bioactivation is a multi-step process primarily occurring in the liver and other tissues expressing relevant metabolic enzymes.

Key Metabolic Pathways

The primary route of NENHA metabolic activation is believed to be through α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes, particularly from the CYP2E1 and CYP2A subfamilies.[2][3] This process can occur on either the ethyl or the 2-hydroxyethyl side chain.

-

α-Hydroxylation of the Ethyl Group: This pathway leads to the formation of an unstable α-hydroxy-NENHA intermediate. This intermediate spontaneously decomposes to yield acetaldehyde and a 2-hydroxyethyldiazonium ion. The 2-hydroxyethyldiazonium ion is a potent electrophile that can directly alkylate DNA.

-

α-Hydroxylation of the 2-Hydroxyethyl Group: Alternatively, hydroxylation at the α-carbon of the 2-hydroxyethyl group generates a different unstable intermediate. Its decomposition produces glycolaldehyde and an ethyldiazonium ion, which is also a strong DNA alkylating agent.

Another potential metabolic pathway for nitrosamines is β-hydroxylation. In the case of NENHA, oxidation of the β-carbon on the ethyl group could also occur, although α-hydroxylation is generally considered the principal bioactivation pathway for simple dialkylnitrosamines.[1]

The metabolic fate of NENHA can also involve detoxification pathways, such as glucuronidation of the hydroxyl group, which would render the molecule more water-soluble and facilitate its excretion. The balance between bioactivation and detoxification pathways is a critical determinant of NENHA's carcinogenic potency.

Diagram of NENHA Metabolic Activation

Caption: Metabolic activation pathway of this compound (NENHA).

DNA Adduct Formation and Mutagenesis

The electrophilic diazonium ions generated from the metabolic activation of NENHA readily react with nucleophilic sites on DNA bases, forming a variety of DNA adducts. These adducts are considered the primary initiating lesions in NENHA-induced carcinogenesis.

Major DNA Adducts

The primary targets for alkylation by the ethyldiazonium and 2-hydroxyethyldiazonium ions are the nitrogen and oxygen atoms in the DNA bases. Some of the key adducts formed include:

-

N7-ethylguanine (N7-EtGua)

-

O6-ethylguanine (O6-EtGua)

-

N7-(2-hydroxyethyl)guanine

-

O6-(2-hydroxyethyl)guanine

While N7-alkylguanine is often the most abundant adduct, O6-alkylguanine adducts are considered to be more mutagenic as they can lead to G:C to A:T transition mutations during DNA replication if not repaired.[4]

Mutagenic Consequences

The formation of DNA adducts can disrupt the normal process of DNA replication and transcription. The persistence of miscoding lesions like O6-ethylguanine can lead to the incorporation of an incorrect base opposite the adducted guanine, resulting in a permanent mutation in the daughter strand. The accumulation of such mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can drive the process of carcinogenesis.

Diagram of DNA Adduct Formation and Mutagenesis

Caption: The process of DNA alkylation by NENHA metabolites, leading to mutation and carcinogenesis.

Cellular and Molecular Responses

The cellular response to NENHA-induced damage is complex and involves the activation of multiple signaling pathways related to DNA damage repair, cell cycle control, and apoptosis. The ultimate fate of the cell—survival, repair, or death—depends on the extent of the damage and the cell's capacity to mount an effective response.

While specific signaling pathways directly activated by NENHA have not been extensively characterized, studies on structurally similar nitrosamines, such as N-nitrosodiethylamine (NDEA) and N-nitrosodiethanolamine (NDELA), provide insights into the likely molecular perturbations. These include the modulation of key cancer-related pathways such as:

-

PI3K-Akt Signaling Pathway: This pathway is central to cell survival, proliferation, and growth. Studies have shown that NDEA can activate the PI3K-Akt pathway, which can promote the survival of damaged cells and contribute to tumor progression.[1][5]

-

MAPK/ERK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated kinase (ERK), is another critical regulator of cell proliferation and survival. Dysregulation of this pathway is a common feature of many cancers.

-

Inflammatory Signaling: Chronic inflammation is a known driver of cancer. N-nitrosamines can induce inflammatory responses, potentially through the activation of pathways like NF-κB, leading to the production of pro-inflammatory cytokines that can create a tumor-promoting microenvironment.

Histochemical studies on NENHA-induced liver lesions in rats have shown an increased activity of NADPH-generating enzymes, suggesting an adaptive metabolic response that may enhance detoxification or contribute to the altered cellular phenotype.

Carcinogenicity and Toxicology Data

Experimental studies in animal models have unequivocally demonstrated the carcinogenic potential of NENHA. However, there is a notable species-specific difference in the target organs.

| Species | Primary Target Organ(s) | Reference |

| Rat | Kidney, Liver | [6][7] |

| Mouse | Lung | [6] |

Table 1: Species-Specific Carcinogenicity of NENHA

A study by Hiasa et al. (1999) investigated the carcinogenicity of NENHA and its metabolites, N-ethyl-N-formylmethylnitrosamine (EFMN) and N-ethyl-N-carboxymethyl-nitrosamine (ECMN), in rats and mice. The results showed that NENHA induced kidney tumors in rats, while its metabolites did not. In contrast, NENHA and both of its metabolites induced lung tumors in mice.[6] This highlights the critical role of species-specific metabolic pathways in determining the organotropic effects of NENHA.

Quantitative dose-response data for NENHA-induced carcinogenicity are limited in the publicly available literature. However, the qualitative evidence strongly supports its classification as a potent carcinogen.

Experimental Protocols

The following sections outline general methodologies for key experiments cited in the study of NENHA's mechanism of action. These are intended as a guide and should be adapted and optimized for specific experimental contexts.

Rodent Carcinogenicity Bioassay

Objective: To assess the carcinogenic potential of NENHA in a rodent model.

Methodology:

-

Animal Model: Male Wistar or F344 rats are commonly used for kidney carcinogenesis studies. Male BALB/c or A/J mice are suitable for lung tumor assays. Animals are typically 6-8 weeks old at the start of the study.

-

Compound Administration: NENHA is typically administered in the drinking water. A stock solution is prepared and diluted to the desired concentration. For example, a 0.1% (w/v) solution can be prepared by dissolving 1 g of NENHA in 1 L of distilled water. The solution should be prepared fresh and protected from light.

-

Dosing Regimen: Animals are provided with the NENHA-containing drinking water ad libitum for a specified period, for instance, 2 to 4 weeks. A control group receives untreated drinking water.

-

Observation Period: Following the administration period, animals are returned to regular drinking water and observed for a long-term period, typically up to 32 weeks or longer, to allow for tumor development.

-

Necropsy and Histopathology: At the end of the observation period, animals are euthanized, and a full necropsy is performed. The kidneys, liver, lungs, and other organs are examined for gross abnormalities. Tissues are fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for histopathological examination.

Diagram of a Rodent Carcinogenicity Bioassay Workflow

Caption: A generalized experimental workflow for a rodent carcinogenicity bioassay of NENHA.

Analysis of NENHA Metabolites by HPLC

Objective: To identify and quantify NENHA and its metabolites in biological samples (e.g., urine).

Methodology:

-

Sample Collection: Urine samples are collected from animals housed in metabolic cages over a 24-hour period.

-

Sample Preparation: Urine samples may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.

-

HPLC System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

Flow Rate: A flow rate of approximately 1 mL/min is standard.

-

Detection: UV detection is performed at a wavelength where NENHA and its metabolites have significant absorbance (e.g., around 230 nm).

-

-

Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of NENHA, EFMN, and ECMN.

Detection of DNA Adducts by Mass Spectrometry

Objective: To identify and quantify NENHA-induced DNA adducts in target tissues.

Methodology:

-

DNA Isolation: DNA is isolated from the target organs (e.g., kidney, lung) of NENHA-treated animals using standard DNA extraction protocols.

-

DNA Hydrolysis: The isolated DNA is enzymatically hydrolyzed to individual deoxynucleosides.

-

LC-MS/MS Analysis: The deoxynucleoside mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatographic and Mass Spectrometric Conditions:

-

LC Separation: A reverse-phase C18 column is used to separate the deoxynucleosides.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of the target DNA adducts. Specific precursor-to-product ion transitions for adducts like O6-ethylguanine and N7-ethylguanine are monitored.

-

-

Quantification: Absolute quantification is achieved using stable isotope-labeled internal standards for the specific DNA adducts of interest.

Conclusion

The mechanism of action of this compound is a classic example of metabolic activation-dependent carcinogenesis. Its genotoxicity is driven by the formation of reactive electrophiles that form DNA adducts, leading to mutations that can initiate the carcinogenic process. While the broad strokes of this mechanism are well-understood and align with the general principles of nitrosamine toxicology, further research is needed to fully elucidate the specific signaling pathways that are dysregulated by NENHA and to obtain more comprehensive quantitative dose-response data for its carcinogenic and mutagenic effects. This in-depth technical guide provides a solid foundation for researchers and professionals working to understand and mitigate the risks associated with this potent carcinogen.

References

- 1. Garlic Oil Suppressed Nitrosodiethylamine-Induced Hepatocarcinoma in Rats by Inhibiting PI3K-AKT-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histopathological and biochemical analyses of transplantable renal adenocarcinoma in rats induced by N-ethyl-N-hydroxyethylnitrosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morphological and immunohistochemical characteristics of dimethylnitrosamine-induced malignant mesenchymal renal tumor in F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of N7-alkylguanines in DNA by isotope-dilution LC-tandem MS coupled with automated solid-pha… [ouci.dntb.gov.ua]

- 5. Garlic Oil Suppressed Nitrosodiethylamine-Induced Hepatocarcinoma in Rats by Inhibiting PI3K-AKT-NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene Expression Analysis to Assess the Relevance of Rodent Models to Human Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Toxicology and Safety of EHEN (ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3-methylbutanoate)

Disclaimer: Information regarding the toxicology and safety of EHEN (ethyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3-methylbutanoate) is not available in the public domain. EHEN is classified as a DEA Schedule I controlled substance, indicating it has no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. The following information is based on the general toxicological profile of the broader class of synthetic cannabinoids, specifically the indazole-3-carboxamide derivatives, to which EHEN belongs. This guide is intended for researchers, scientists, and drug development professionals for informational purposes only and should not be interpreted as an endorsement or a complete safety assessment of EHEN.

Executive Summary

EHEN is a synthetic cannabinoid belonging to the indazole-3-carboxamide class. While specific toxicological data for EHEN is not publicly available, compounds within this class are known to be potent agonists of the cannabinoid receptors CB1 and CB2. The toxicological effects of these substances are primarily mediated through their interaction with these receptors, leading to a range of adverse effects. This document provides a generalized overview of the anticipated toxicology, safety, mechanism of action, and pharmacokinetics of EHEN based on available data for structurally related synthetic cannabinoids. All quantitative data, experimental protocols, and signaling pathways are extrapolated from studies on similar compounds and should be considered as predictive rather than established facts for EHEN.

General Toxicology of Indazole-3-Carboxamide Synthetic Cannabinoids

Synthetic cannabinoids of the indazole-3-carboxamide class have been associated with a variety of toxic effects, often more severe than those of THC, the primary psychoactive component of cannabis.

Acute Toxicity

Acute toxicity from indazole-3-carboxamide synthetic cannabinoids can manifest as a range of adverse events affecting multiple organ systems. Due to the lack of specific studies on EHEN, quantitative data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) are not available. The table below summarizes potential acute toxicological effects based on clinical reports and animal studies of related compounds.

| System Organ Class | Potential Acute Toxicological Effects |

| Central Nervous System | Seizures, psychosis, hallucinations, agitation, anxiety, cognitive impairment |

| Cardiovascular System | Tachycardia, hypertension, myocardial infarction, stroke |

| Respiratory System | Respiratory depression |

| Gastrointestinal System | Nausea, vomiting, hyperemesis syndrome |

| Renal System | Acute kidney injury |

| Metabolic | Hypokalemia, metabolic acidosis |

Chronic Toxicity

Long-term exposure to synthetic cannabinoids may lead to chronic health issues, including psychiatric disorders, cardiovascular complications, and potential for dependence and withdrawal. Data on the chronic toxicity of EHEN is nonexistent.

General Mechanism of Action of Indazole-3-Carboxamide Synthetic Cannabinoids

The primary mechanism of action for indazole-3-carboxamide synthetic cannabinoids is their agonistic activity at the cannabinoid receptors CB1 and CB2. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the periphery, particularly on immune cells.

Cannabinoid Receptor Signaling

The binding of a synthetic cannabinoid agonist, such as EHEN is presumed to do, to the CB1 receptor initiates a signaling cascade that leads to the modulation of neurotransmitter release. This is a key mechanism underlying the psychoactive and other central nervous system effects of these compounds.

Metabolic Activation of N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NEHEA), a nitrosamine compound, is a potent carcinogen that requires metabolic activation to exert its genotoxic effects. This technical guide provides a comprehensive overview of the core mechanisms underlying NEHEA's metabolic activation, focusing on the enzymatic pathways, the formation of reactive intermediates, and the subsequent generation of DNA adducts. Detailed experimental protocols for studying NEHEA metabolism and quantitative data on its metabolic products are presented to support research and drug development activities aimed at assessing and mitigating the risks associated with nitrosamine impurities.

Introduction

N-nitrosamines are a class of genotoxic carcinogens that can form in various consumer products, including pharmaceuticals, and can also be produced endogenously. Their carcinogenicity is contingent upon metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes, into highly reactive electrophilic species that can alkylate DNA. This compound (NEHEA), also known as N-ethyl-N-hydroxyethylnitrosamine (EHEN), has been shown to induce tumors in animal models, with the kidneys and liver being primary targets. A thorough understanding of its metabolic activation is crucial for risk assessment and the development of strategies to minimize human exposure and its adverse health effects.

Metabolic Activation Pathways

The metabolic activation of NEHEA proceeds through two primary pathways: α-hydroxylation and β-oxidation. These pathways are catalyzed by Phase I enzymes, predominantly members of the cytochrome P450 superfamily.

α-Hydroxylation Pathway

The major pathway for the metabolic activation of many nitrosamines, including NEHEA, is α-hydroxylation. This process involves the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. In the case of NEHEA, this can occur on either the ethyl group or the 2-hydroxyethyl group.

-

α-Hydroxylation of the Ethyl Group: This reaction, catalyzed primarily by CYP2E1 and to a lesser extent by CYP2A6, leads to the formation of an unstable α-hydroxy-NEHEA intermediate. This intermediate spontaneously decomposes to yield acetaldehyde and a 2-hydroxyethyldiazonium ion. The highly reactive 2-hydroxyethyldiazonium ion can then react with nucleophilic sites on DNA bases to form hydroxyethyl-DNA adducts.

-

α-Hydroxylation of the 2-Hydroxyethyl Group: Alternatively, α-hydroxylation can occur on the methylene group of the 2-hydroxyethyl chain. This leads to the formation of another unstable intermediate that decomposes to release glyoxal and an ethyldiazonium ion. The ethyldiazonium ion is a potent ethylating agent that readily forms ethyl-DNA adducts.

β-Oxidation Pathway

A secondary, yet significant, pathway in the metabolism of NEHEA and related β-hydroxylated nitrosamines is β-oxidation. This pathway involves the oxidation of the hydroxyl group on the 2-hydroxyethyl chain.

-

Oxidation to N-Ethyl-N-(2-oxoethyl)nitrosamine: The initial step is the oxidation of the primary alcohol of NEHEA to an aldehyde, forming N-ethyl-N-(2-oxoethyl)nitrosamine. This metabolite is a reactive species that can directly interact with cellular macromolecules.

-

Formation of Glyoxal: Further metabolism of the β-oxidized products can lead to the formation of glyoxal, which is known to react with deoxyguanosine to form glyoxal-deoxyguanosine (gdG) adducts.[1][2]

The formation of both hydroxyethyl and glyoxal DNA adducts from NEHEA metabolism highlights its classification as a "bident carcinogen," meaning that both aliphatic chains of the molecule can lead to DNA damage.[1][2]

Key Enzymes in NEHEA Metabolism

The metabolic activation of NEHEA is predominantly carried out by the following cytochrome P450 isozymes:

-

Cytochrome P450 2E1 (CYP2E1): This is a key enzyme in the metabolism of many low-molecular-weight nitrosamines. It exhibits high affinity for substrates like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) and is a primary catalyst for the α-hydroxylation of NEHEA.[3]

-

Cytochrome P450 2A6 (CYP2A6): This enzyme also plays a significant role in the metabolic activation of nitrosamines. For some nitrosamines, like NDEA, CYP2A6 shows a high affinity and is a major contributor to its metabolic activation.[1]

The expression levels of these enzymes can vary significantly among individuals, which may contribute to inter-individual differences in susceptibility to the carcinogenic effects of NEHEA.

DNA Adduct Formation

The ultimate carcinogenic potential of NEHEA is attributed to the formation of covalent adducts with DNA. The reactive diazonium ions and aldehydes generated during its metabolism can alkylate DNA at various nucleophilic sites.

Key DNA adducts formed from NEHEA metabolism include:

-

O⁶-(2-hydroxyethyl)deoxyguanosine (O⁶-HEdG): A miscoding lesion that can lead to G to A transition mutations during DNA replication.

-

N⁷-(2-hydroxyethyl)guanine (N⁷-HEG): A common but less mutagenic adduct compared to O-alkylated guanines.

-

Glyoxal-deoxyguanosine (gdG): Formed from the reaction of glyoxal with guanine.[1][2]

-

O⁶-ethyldeoxyguanosine (O⁶-EdG): A potent miscoding adduct resulting from the ethylating pathway.

-

N⁷-ethylguanine (N⁷-EG): The major ethylated adduct, though less mutagenic than O⁶-EdG.

The formation and persistence of these adducts in target tissues are critical determinants of tumor initiation.

Quantitative Data

The following tables summarize the available quantitative data on the metabolism of NEHEA and structurally similar nitrosamines.

Table 1: Levels of DNA Adducts in Rat Liver Following Administration of NEHEA-related Nitrosamines

| Nitrosamine | Adduct | Concentration (μmol/mol DNA) | Species/Tissue | Reference |

| N-nitrosoethylethanolamine (NEELA) | O⁶-HEdG | 4 - 25 | Rat Liver | [1][2] |

| N-nitrosomethylethanolamine (NMELA) | O⁶-HEdG | >25 | Rat Liver | [1][2] |

| N-nitrosodiethanolamine (NDELA) | O⁶-HEdG | ~10 | Rat Liver | [1][2] |

| N-nitrosodiethanolamine (NDELA) | gdG | 1.1 - 6.5 | Rat Liver | [1][2] |

| N-nitrosomethylethylamine (NMEA) | 7-ethylguanine | 6.7 (μmol/mol guanine) | Rat Hepatic DNA | [4] |

| N-nitrosomethylethylamine (NMEA) | O⁶-ethylguanine | 4.1 (μmol/mol guanine) | Rat Hepatic DNA | [4] |

| N-nitrosomethylethylamine (NMEA) | 7-(2-Hydroxyethyl)guanine | < 2% of 7-ethylguanine | Rat Hepatic DNA | [4] |

Table 2: Kinetic Parameters for the Metabolism of NDMA and NDEA by CYP2E1 and CYP2A6 (as proxies for NEHEA)

| Substrate | Enzyme | K_m (mM) | Reference |

| N-nitrosodimethylamine (NDMA) | CYP2E1 | Low (high affinity) | [5] |

| N-nitrosodiethylamine (NDEA) | CYP2E1 | Relatively high | [6] |

| N-nitrosodiethylamine (NDEA) | CYP2a-5 (mouse ortholog of human CYP2A6) | 0.013 (K_i) | [1] |

| N-nitrosodimethylamine (NDMA) | CYP2a-5 (mouse ortholog of human CYP2A6) | 2.7 (K_i) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic activation of NEHEA.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolism of NEHEA and identify the resulting metabolites using liver microsomal fractions, which are rich in CYP enzymes.

Materials:

-

This compound (NEHEA)

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of NEHEA in a suitable solvent (e.g., water or methanol).

-

In a microcentrifuge tube, pre-incubate liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and NEHEA (at various concentrations to determine kinetics) to the pre-incubated microsomes. The final reaction volume is typically 200-500 µL.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube or an HPLC vial for analysis.

-

Analyze the samples by LC-MS/MS to identify and quantify NEHEA and its metabolites.

In Vivo Animal Studies for Carcinogenicity and DNA Adduct Formation

This protocol outlines a general procedure for assessing the carcinogenic potential and the formation of DNA adducts of NEHEA in a rodent model.

Materials:

-

This compound (NEHEA)

-

Laboratory animals (e.g., F344 rats)

-

Vehicle for administration (e.g., drinking water or corn oil for gavage)

-

DNA isolation kit

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

³²P-ATP for postlabeling or an LC-MS/MS system for adduct analysis

Procedure:

-

Acclimatize animals to laboratory conditions.

-

Administer NEHEA to the animals. This can be done through drinking water, gavage, or intraperitoneal injection at various doses.[7] A control group receiving only the vehicle should be included.

-

For carcinogenicity studies, monitor the animals for a prolonged period (e.g., 32 weeks), observing for tumor development.[7]

-

For DNA adduct analysis, sacrifice the animals at specific time points after NEHEA administration (e.g., 4 hours).[4]

-

Excise target organs (e.g., liver, kidneys).

-

Isolate DNA from the tissues using a commercial kit or standard phenol-chloroform extraction methods.

-

For ³²P-postlabeling analysis, hydrolyze the DNA to individual nucleotides, enrich the adducts, label them with ³²P-ATP, and separate them by thin-layer chromatography.[8]

-

For LC-MS/MS analysis, hydrolyze the DNA to nucleosides and analyze the hydrolysate for the presence and quantity of specific DNA adducts.

Enhanced Ames Test for Mutagenicity Assessment

The standard Ames test often shows reduced sensitivity for nitrosamines. The following "enhanced" protocol is recommended.

Materials:

-

Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537)

-

Escherichia coli tester strain WP2 uvrA (pKM101)

-

S9 metabolic activation mix (from both rat and hamster liver, induced with phenobarbital/β-naphthoflavone) at 30% concentration

-

NEHEA dissolved in a suitable solvent (water or methanol preferred over DMSO)

-

Top agar

-

Minimal glucose agar plates

Procedure:

-

Perform a pre-incubation assay.

-

In a test tube, combine the tester strain culture, the 30% S9 mix (or buffer for the non-activation control), and the NEHEA solution at various concentrations.

-

Pre-incubate the mixture at 37°C for 30 minutes with shaking.

-

After pre-incubation, add top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies. A dose-dependent increase in revertant colonies, typically a two- to three-fold increase over the negative control, indicates a positive mutagenic response.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: α-Hydroxylation pathways of NEHEA metabolic activation.

Caption: β-Oxidation pathway of NEHEA metabolism.

Caption: Experimental workflow for in vitro metabolism of NEHEA.

Conclusion

The metabolic activation of this compound is a complex process involving multiple enzymatic pathways that lead to the formation of various DNA-reactive species. The primary α-hydroxylation pathway, catalyzed by CYP2E1 and CYP2A6, and the secondary β-oxidation pathway both contribute to its genotoxicity through the formation of distinct DNA adducts. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals. A thorough understanding and application of these methodologies are essential for the accurate assessment of the carcinogenic risk posed by NEHEA and for ensuring the safety of pharmaceutical products.

References

- 1. High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA adducts from N-nitrosodiethanolamine and related beta-oxidized nitrosamines in vivo: (32)P-postlabeling methods for glyoxal- and O(6)-hydroxyethyldeoxyguanosine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on DNA Adduct Formation by N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NEELA)

This technical guide provides a comprehensive overview of the formation of DNA adducts by the N-nitroso compound this compound (NEELA), also known as N-nitrosoethylethanolamine (EENA). This document details the metabolic activation of NEELA, the types of DNA adducts formed, quantitative data, experimental protocols for their detection, and the subsequent cellular signaling pathways involved in the DNA damage response.

Introduction

N-nitroso compounds, or nitrosamines, are a class of chemical carcinogens found in various environmental sources, including food, water, cosmetics, and as impurities in pharmaceutical products.[1][2] Their carcinogenicity is primarily due to their metabolic activation into reactive electrophiles that form covalent bonds with DNA, creating DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis. This compound (NEELA) is a nitrosamine that has been shown to induce tumors in rodents, with the kidneys and liver being primary targets.[3][4] Understanding the mechanisms of NEELA-induced DNA damage is crucial for risk assessment and the development of strategies to mitigate its carcinogenic effects.

Metabolic Activation of NEELA

Like most nitrosamines, NEELA is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects.[5] This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 being a key isozyme involved in the metabolism of many nitrosamines.[6] The primary metabolic activation pathway is α-hydroxylation, which can occur on either the ethyl or the 2-hydroxyethyl group of NEELA.

α-hydroxylation of the ethyl group leads to an unstable intermediate that spontaneously decomposes to yield an ethyldiazonium ion and glycolaldehyde. The ethyldiazonium ion is a potent ethylating agent that can react with nucleophilic sites on DNA bases.

α-hydroxylation of the 2-hydroxyethyl group results in the formation of a 2-hydroxyethyldiazonium ion and acetaldehyde. The 2-hydroxyethyldiazonium ion can hydroxyethylate DNA.

An alternative pathway, β-oxidation, can also occur, leading to the formation of different metabolites and DNA adducts, such as glyoxal adducts.[7] The formation of both hydroxyethyl and glyoxal DNA adducts from NEELA indicates that both α-hydroxylation and β-oxidation pathways are involved in its metabolism.[7]

Caption: Metabolic activation pathways of NEELA.

DNA Adducts Formed by NEELA

NEELA is considered a "bident carcinogen" because fragments from both the ethyl and the 2-hydroxyethyl chains can be incorporated into DNA.[7] The primary types of DNA adducts identified following exposure to NEELA and related compounds are:

-

O⁶-(2-hydroxyethyl)deoxyguanosine (O⁶-HEdG): This is a pro-mutagenic lesion formed from the 2-hydroxyethyl group.

-

Glyoxal-deoxyguanosine (gdG): This adduct is formed as a result of β-oxidation.[7]

-

Ethyl-DNA adducts: While not as extensively studied for NEELA specifically, the formation of an ethyldiazonium ion suggests the potential for various ethylated DNA adducts.

Quantitative Data on DNA Adduct Formation

The following tables summarize the quantitative data on DNA adduct formation by NEELA and related nitrosamines from in vivo studies.

Table 1: DNA Adduct Levels Induced by NEELA and Related Compounds in Rat Liver

| Compound | Dose | Adduct Type | Adduct Level (μmol/mol dG) | Reference |

| NEELA | 0.375 mmol/kg | O⁶-HEdG | 48.7 | [8] |

| N-nitrosodiethanolamine (NDELA) | 0.375 mmol/kg | O⁶-HEdG | 6.7 | [8] |

| N-nitrosomethyl-2-hydroxyethylamine | 0.375 mmol/kg | O⁶-HEdG | 72.1 | [8] |

| NEELA | Equimolar amounts | O⁶-HEdG | 4-25 | [7] |

| NEELA | Equimolar amounts | gdG | 1.1-6.5 | [7] |

Experimental Protocols

The detection and quantification of NEELA-induced DNA adducts require highly sensitive analytical methods. The most common techniques are ³²P-postlabeling, mass spectrometry, and immunoassays.

³²P-Postlabeling Assay for DNA Adducts

This is an ultrasensitive method for detecting a wide range of DNA adducts.[9][10]

Principle:

-

DNA is enzymatically digested to 3'-mononucleotides.

-

The adducted nucleotides are enriched.

-

The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP by T4 polynucleotide kinase.

-

The ³²P-labeled adducts are separated by chromatography (e.g., TLC or HPLC) and quantified by their radioactivity.[10][11]

Detailed Protocol (General for Alkylated Adducts):

-

DNA Digestion: 10 µg of DNA is incubated with micrococcal nuclease and spleen phosphodiesterase at 37°C for 3-4 hours to yield deoxynucleoside 3'-monophosphates.

-

Adduct Enrichment (Nuclease P1 method): The DNA digest is treated with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while many bulky adducts are resistant. This enriches the adducted nucleotides.

-

Labeling: The enriched adducts are incubated with T4 polynucleotide kinase and carrier-free [γ-³²P]ATP (specific activity >3000 Ci/mmol) at 37°C for 30-45 minutes.

-

Chromatographic Separation: The labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates using a series of salt buffers.

-

Detection and Quantification: The TLC plates are autoradiographed, and the adduct spots are excised and quantified by Cerenkov counting. Adduct levels are calculated relative to the total amount of DNA analyzed.

Caption: General workflow for the ³²P-postlabeling assay.

Immuno-Slot-Blot (ISB) Assay for O⁶-HEdG

This method uses antibodies specific to a particular DNA adduct.[1][8]

Principle:

-

DNA is denatured to single strands and immobilized on a nitrocellulose membrane.

-

The membrane is incubated with a primary antibody that specifically binds to the adduct of interest (e.g., anti-O⁶-HEdG).

-

A secondary antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added, which binds to the primary antibody.

-

A chemiluminescent substrate is added, and the light emitted is proportional to the amount of adduct present.[2]

Detailed Protocol:

-

DNA Preparation: 3 µg of DNA is denatured by heating at 100°C for 10 minutes, followed by rapid cooling on ice.

-

Immobilization: The denatured DNA is applied to a nitrocellulose membrane using a slot-blot apparatus. The membrane is then baked at 80°C for 2 hours to fix the DNA.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with the primary antibody against O⁶-HEdG overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is captured using a CCD camera or X-ray film. The intensity of the signal is compared to a standard curve of known adduct concentrations to quantify the adducts in the sample.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly specific and sensitive method for quantifying DNA adducts.[12][13]

Principle:

-

DNA is hydrolyzed to nucleosides or bases.

-

The hydrolysate is separated by high-performance liquid chromatography (HPLC).

-

The eluent is introduced into a tandem mass spectrometer. The adduct is identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Stable isotope-labeled internal standards are used for accurate quantification.

Detailed Protocol (General for Hydroxyethyl Adducts):

-

DNA Hydrolysis: DNA (50-100 µg) is enzymatically hydrolyzed to nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: The hydrolysate is injected onto a reverse-phase C18 column. A gradient of mobile phases, such as 0.1% formic acid in water and methanol, is used to separate the adducted nucleosides from the normal nucleosides.[8][12]

-

MS/MS Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The detection is performed in the selected reaction monitoring (SRM) mode, where a specific precursor ion (the protonated adduct) is selected and fragmented, and a specific product ion is monitored. For O⁶-HEdG, this would involve monitoring the transition of the parent ion to a characteristic fragment ion.

-

Quantification: The peak area of the adduct is compared to that of a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₄]-O⁶-HEdG) that is added to the sample before hydrolysis.

DNA Damage Response and Signaling Pathways

The formation of DNA adducts by NEELA triggers a complex cellular response aimed at repairing the damage and maintaining genomic integrity. If the damage is too extensive, this response can lead to cell cycle arrest or apoptosis.

DNA Repair

The primary repair pathway for O⁶-alkylguanine adducts, including O⁶-HEdG, is direct reversal by the O⁶-alkylguanine-DNA alkyltransferase (MGMT) enzyme.[8] MGMT stoichiometrically transfers the alkyl group from the O⁶ position of guanine to a cysteine residue in its active site, thereby inactivating itself. The rapid repair of O⁶-HEdG has been observed in the liver, while it is slower in other tissues like the kidney and lung.[8]

Cell Cycle Checkpoints and Apoptosis

DNA damage, including the adducts formed by NEELA, can activate signaling pathways that lead to cell cycle arrest, providing time for DNA repair. Key players in this response are the protein kinases ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related).[14][15] These kinases are activated by DNA damage and phosphorylate a range of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinases Chk1 and Chk2.[16][17]

Activation of p53 can lead to the transcriptional upregulation of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., Bax). Studies with other nitrosamines have shown that they can induce p53 activation and apoptosis in a caspase-dependent manner.[2][13] The formation of bulky adducts or the generation of single or double-strand breaks during the repair process can activate these signaling cascades.

Caption: DNA damage response to NEELA-induced adducts.

Conclusion

This compound is a genotoxic carcinogen that forms DNA adducts following metabolic activation by cytochrome P450 enzymes. The primary adducts, O⁶-(2-hydroxyethyl)deoxyguanosine and glyoxal-deoxyguanosine, are pro-mutagenic lesions that can initiate carcinogenesis. The detection and quantification of these adducts are possible through sensitive techniques like ³²P-postlabeling, immuno-slot-blot assays, and LC-MS/MS. The cellular response to NEELA-induced DNA damage involves DNA repair mechanisms, such as MGMT, and the activation of cell cycle checkpoint and apoptotic pathways, orchestrated by kinases like ATM and ATR and the tumor suppressor p53. A thorough understanding of these processes is essential for assessing the risks associated with NEELA exposure and for developing strategies in drug development and toxicology to minimize such risks.

References

- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(Ethylnitrosoamino)ethanol | C4H10N2O2 | CID 25742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carcinogenic effects of N-ethyl-N-hydroxyethylnitrosamine and its metabolites in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ATM and ATR: networking cellular responses to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Recruitment of ATR to sites of ionising radiation-induced DNA damage requires ATM and components of the MRN protein complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. P53 expression, p53 and Ha-ras mutation and telomerase activation during nitrosamine-mediated hamster pouch carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Carcinogenicity of N-Ethyl-N-(2-hydroxyethyl)nitrosamine (EHEN): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-(2-hydroxyethyl)nitrosamine (EHEN), a potent nitrosamine carcinogen, is a critical tool in preclinical cancer research, primarily for inducing renal and hepatic tumors in rodent models. This technical guide provides an in-depth overview of in vivo studies involving EHEN, focusing on its carcinogenic effects, particularly in the rat kidney. It consolidates quantitative data on tumor incidence, details established experimental protocols for inducing carcinogenesis, and elucidates the molecular mechanisms of action. A key focus is the generation of oxidative stress and DNA damage, leading to the activation of oncogenic signaling pathways. This document is intended to serve as a comprehensive resource for researchers utilizing EHEN as a model carcinogen in drug discovery and development.

Introduction

This compound (EHEN) is a chemical compound widely recognized for its carcinogenic properties in animal models.[1] It is particularly valued in experimental oncology for its consistent induction of renal cell carcinoma (RCC) in rats, mirroring certain aspects of human kidney cancer.[2] Understanding the dose-response relationship, target organ specificity, and the molecular underpinnings of EHEN-induced tumorigenesis is crucial for its effective use in studying cancer biology and for the preclinical evaluation of novel therapeutic agents. This guide synthesizes key findings from various in vivo studies to provide a detailed technical resource.

Carcinogenicity and Target Organ Specificity

In vivo studies have unequivocally demonstrated that EHEN is a potent carcinogen, with its primary target organs varying between species. In rats, the kidney is the most susceptible organ to EHEN-induced carcinogenesis, while in mice, the lungs are the primary target.[2] The carcinogenic effects are also influenced by the strain and sex of the animal, with male Wistar rats exhibiting a particularly high sensitivity to EHEN-induced renal tumor development.[3]

Quantitative Data on EHEN-Induced Renal Carcinogenesis in Rats

The incidence of renal tumors following EHEN administration is dose-dependent and varies significantly between different rat strains and sexes. The following tables summarize key quantitative data from representative studies.

Table 1: Incidence of Renal Tumors in Rats Following EHEN Administration

| Rat Strain | Sex | EHEN Concentration in Drinking Water | Duration of Administration | Observation Period | Incidence of Renal Adenocarcinoma (%) |

| Wistar | Male | 0.05% | 3 weeks | 29 weeks | 85%[3] |

| Wistar | Female | 0.05% | 3 weeks | 29 weeks | 68%[3] |

| F344 | Male | 0.05% | 3 weeks | 29 weeks | 14%[3] |

| F344 | Female | 0.05% | 3 weeks | 29 weeks | 0%[3] |

Table 2: Susceptibility of Different Rat Strains to EHEN-Induced Renal Lesions

| Rat Strain | EHEN Concentration in Drinking Water | Duration of Administration | Observation Period | Relative Sensitivity to Renal Lesion Induction |

| Wistar | 2000 ppm | 2 weeks | 32 weeks | High[4] |

| Fischer (F344) | 2000 ppm | 2 weeks | 32 weeks | Low[4] |

| F1 Hybrid (Wistar x Fischer) | 2000 ppm | 2 weeks | 32 weeks | Intermediate[4] |

Experimental Protocols

The successful induction of renal tumors with EHEN requires carefully controlled experimental protocols. Below are detailed methodologies for key experimental phases.

General Experimental Workflow

A typical in vivo study to induce renal carcinogenesis using EHEN follows a multi-stage process, beginning with animal acclimatization and culminating in histopathological analysis of target tissues.

EHEN Administration in Drinking Water

-

Animal Model: Male Wistar rats, 6-8 weeks old, are commonly used due to their high susceptibility.[3]

-

Housing: Animals should be housed in polycarbonate cages under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard pellet diet and water.

-

EHEN Solution Preparation: Prepare a stock solution of EHEN. For a 0.05% solution, dissolve 0.5 g of EHEN in 1 liter of distilled water. For a 2000 ppm solution, dissolve 2 g of EHEN per liter of water. The solution should be freshly prepared and protected from light.

-

Administration: Replace the regular drinking water with the EHEN solution for the specified duration (e.g., 2-3 weeks).[3][4] Monitor water consumption to estimate the daily intake of EHEN.

-

Post-Administration: After the administration period, switch back to regular drinking water for the remainder of the study (e.g., up to 32 weeks total study time).[4]

Histopathological Examination of Renal Tumors

-

Tissue Collection: At the end of the observation period, euthanize the animals according to approved protocols. Perform a thorough necropsy and excise the kidneys.

-

Fixation: Fix the kidneys in 10% neutral buffered formalin for at least 24 hours.

-

Processing and Embedding: After fixation, the tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin wax.

-

Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.

-

Staining: Mount the sections on glass slides and stain with hematoxylin and eosin (H&E) for morphological evaluation.[5]

-

Microscopic Examination: Examine the stained sections under a light microscope to identify and classify preneoplastic and neoplastic lesions, such as renal tubular adenomas and adenocarcinomas. Note the incidence, multiplicity, and size of the tumors.

Molecular Mechanism of Action

The carcinogenicity of EHEN is initiated through its metabolic activation, leading to DNA damage and the subsequent dysregulation of cellular signaling pathways.

Metabolic Activation and DNA Adduct Formation

EHEN, like other nitrosamines, requires metabolic activation by cytochrome P450 enzymes in the liver and kidney.[6] This process generates highly reactive electrophilic intermediates. These intermediates can then covalently bind to cellular macromolecules, most importantly DNA, to form DNA adducts.

The formation of these adducts, particularly on guanine bases, is a critical initiating event in carcinogenesis. One of the key forms of DNA damage induced by EHEN is oxidative stress, leading to the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established biomarker of oxidative DNA damage.[4] The accumulation of 8-OHdG and other DNA adducts can lead to mispairing during DNA replication, resulting in mutations in critical genes that control cell growth and proliferation.[7]

Downstream Signaling Pathways in EHEN-Induced Renal Carcinogenesis

The DNA damage and oxidative stress triggered by EHEN can activate several downstream signaling pathways that are known to be involved in the development of renal cell carcinoma. While the precise sequence of events is a subject of ongoing research, a putative signaling cascade can be outlined based on the known effects of nitrosamines and the molecular biology of RCC.

Oxidative stress is a known activator of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth, proliferation, and survival.[2][8][9] Furthermore, mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene have been reported in nitrosamine-induced renal tumors.[10] VHL inactivation leads to the stabilization of Hypoxia-Inducible Factor (HIF), a transcription factor that promotes angiogenesis and tumor growth.[11][12] Additionally, oxidative stress can activate the Nrf2 signaling pathway, which, while primarily a protective response, can be hijacked by cancer cells to enhance their survival and resistance to therapy.[4]

Conclusion

This compound is an invaluable tool for studying the mechanisms of chemical carcinogenesis, particularly in the context of renal cell carcinoma. Its reliable induction of tumors in a dose-dependent and organ-specific manner in rats provides a robust model for investigating disease pathogenesis and for the preclinical assessment of potential therapeutics. The molecular mechanism, initiated by metabolic activation and proceeding through oxidative DNA damage, engages key oncogenic signaling pathways such as PI3K/Akt/mTOR and VHL/HIF. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in the effective and informed use of EHEN in their in vivo studies.

References

- 1. researchgate.net [researchgate.net]

- 2. ascopubs.org [ascopubs.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [ouci.dntb.gov.ua]

- 6. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. von Hippel-Lindau gene mutations in N-nitrosodimethylamine-induced rat renal epithelial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. VHL and HIF signalling in renal cell carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The VHL/HIF oxygen-sensing pathway and its relevance to kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NHEA): A Technical Guide for Laboratory Carcinogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-N-(2-hydroxyethyl)nitrosamine (NHEA), a member of the N-nitrosamine class of chemical carcinogens, is a potent laboratory tool for inducing tumors in animal models. This technical guide provides an in-depth overview of NHEA, focusing on its carcinogenic properties, mechanism of action, and experimental applications. NHEA primarily induces renal tumors in rats and lung tumors in mice, making it a valuable model compound for studying the pathogenesis of these cancers. This document summarizes key quantitative data from carcinogenesis studies, details experimental protocols for tumor induction, and visualizes the metabolic activation and proposed signaling pathways involved in NHEA-induced tumorigenesis.

Chemical and Physical Properties

This compound, also known as ethylethanolnitrosamine (EHEN), is a pale yellow liquid with the molecular formula C₄H₁₀N₂O₂ and a molecular weight of 118.14 g/mol .[1] It is sensitive to heat and air.

| Property | Value |

| CAS Number | 13147-25-6 |

| Molecular Formula | C₄H₁₀N₂O₂ |

| Molecular Weight | 118.14 g/mol |

| Appearance | Pale yellow liquid |

| Refractive Index | 1.47 |

| Specific Gravity | 1.10 |

Carcinogenicity and Target Organs

NHEA is classified as a suspected human carcinogen and is used in laboratory settings to induce tumors in rodents.[2] The primary target organs for NHEA-induced carcinogenesis exhibit species-specific differences. In rats, NHEA is a potent inducer of renal cell carcinomas, while in mice, it primarily causes lung tumors.[3]

Quantitative Data from Carcinogenesis Studies

Table 1: Carcinogenicity of this compound (NHEA) in Wistar Rats (Dietary Administration)

| NHEA Concentration in Diet | Duration of Administration | Number of Rats | Incidence of Renal Tubular Cell Tumors | Incidence of Hepatocellular Carcinoma | Reference |

| 0.2% | 2 weeks | 9 | 7/9 (78%) | 3/9 (33%) | [1] |

| 0.1% | 2 weeks | 10 | 6/10 (60%) | 0/10 (0%) | [1] |

Table 2: Co-carcinogenic Effect of this compound (NHEA) and Uracil on Renal Carcinogenesis in Rats

| Rat Strain | Treatment | Duration of Administration | Number of Rats | Incidence of Renal Adenocarcinoma |

| Male Wistar | 0.05% NHEA in drinking water + 3% uracil in diet | 3 weeks | Not specified | 85% |

| Female Wistar | 0.05% NHEA in drinking water + 3% uracil in diet | 3 weeks | Not specified | 68% |

| Male F344 | 0.05% NHEA in drinking water + 3% uracil in diet | 3 weeks | Not specified | 14% |

| Female F344 | 0.05% NHEA in drinking water + 3% uracil in diet | 3 weeks | Not specified | 0% |

Mechanism of Action

The carcinogenic activity of NHEA, like other N-nitrosamines, is dependent on its metabolic activation to reactive electrophilic intermediates that can interact with cellular macromolecules, particularly DNA.

Metabolic Activation

NHEA undergoes metabolic activation primarily through hydroxylation of the carbon atoms alpha to the nitroso group, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2E1. This hydroxylation leads to the formation of unstable intermediates that spontaneously decompose to yield highly reactive electrophiles, such as diazonium ions. These electrophiles can then form covalent adducts with DNA bases.

Figure 1: Metabolic activation of NHEA leading to DNA damage.

DNA Adduct Formation and Mutagenesis

The formation of DNA adducts is a critical initiating event in NHEA-induced carcinogenesis. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to mispairing during DNA replication, resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes.

Proposed Signaling Pathways in NHEA-Induced Carcinogenesis

While the specific signaling pathways directly dysregulated by NHEA are not yet fully elucidated, the carcinogenic effects of nitrosamines and the development of renal and lung cancers are known to involve the alteration of key cellular signaling pathways. Based on the known mechanisms of similar carcinogens and the target cancers, the PI3K/Akt and Wnt/β-catenin pathways are likely to play a significant role.

3.3.1. PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth, proliferation, and survival. Mutations in genes that activate this pathway are common in many cancers. NHEA-induced DNA damage could potentially lead to mutations that result in the constitutive activation of the PI3K/Akt pathway, promoting uncontrolled cell proliferation and inhibiting apoptosis in renal and lung cells.

3.3.2. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is essential for embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Mutations in key components of this pathway, such as β-catenin or APC, can lead to the accumulation of β-catenin in the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.

Figure 2: Proposed signaling pathways in NHEA-induced carcinogenesis.

Experimental Protocols

The following section provides a detailed methodology for a typical carcinogenesis study using NHEA in rodents.

Animal Model and Husbandry

-

Species and Strain: Male Wistar or F344 rats are commonly used for renal carcinogenesis studies, while mouse strains such as A/J or BALB/c are suitable for lung cancer models.

-

Age: Animals are typically started on the experimental diet or drinking water at 6-8 weeks of age.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water (unless the experimental design dictates otherwise).

Preparation and Administration of NHEA

NHEA is typically administered in the drinking water or mixed into the diet.

4.2.1. Administration in Drinking Water

-

Preparation of NHEA Solution: Prepare a stock solution of NHEA in deionized water. The final concentration in the drinking water will depend on the desired dose. For example, a 0.05% solution can be prepared by dissolving 0.5 g of NHEA in 1 L of water.

-

Administration: Provide the NHEA-containing drinking water to the animals in water bottles.

-

Monitoring: Measure water consumption daily to calculate the actual dose of NHEA consumed by each animal. Prepare fresh NHEA solutions at least twice a week.

4.2.2. Administration in Diet

-

Preparation of NHEA-containing Diet: Dissolve the required amount of NHEA in a small amount of ethanol or another suitable solvent.

-

Mixing: Thoroughly mix the NHEA solution with the powdered basal diet to ensure a homogenous distribution. Allow the solvent to evaporate completely.

-

Pelleting (Optional): The mixed diet can be pelleted for easier feeding.

-

Administration: Provide the NHEA-containing diet to the animals ad libitum.

-

Monitoring: Measure food consumption regularly to estimate the NHEA intake.

Figure 3: A typical experimental workflow for an NHEA carcinogenesis study.

Observation and Endpoint

-

Clinical Observation: Monitor the animals daily for any clinical signs of toxicity, such as weight loss, lethargy, or ruffled fur.

-

Body Weight: Record the body weight of each animal weekly.

-